
7-((1,3-Dioxobutyl)amino)-3-hydroxynaphthalene-1-sulphonic acid
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Overview
Description
7-((1,3-Dioxobutyl)amino)-3-hydroxynaphthalene-1-sulphonic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a naphthalene ring substituted with a hydroxyl group, a sulfonic acid group, and a 1,3-dioxobutylamino group. It is commonly used in various scientific research applications due to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((1,3-Dioxobutyl)amino)-3-hydroxynaphthalene-1-sulphonic acid typically involves multiple steps, starting with the preparation of the naphthalene core. The hydroxyl and sulfonic acid groups are introduced through specific substitution reactions. The 1,3-dioxobutylamino group is then attached via an amination reaction. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
7-((1,3-Dioxobutyl)amino)-3-hydroxynaphthalene-1-sulphonic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting the sulfonic acid group to a sulfonate.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the naphthalene ring .
Scientific Research Applications
7-((1,3-Dioxobutyl)amino)-3-hydroxynaphthalene-1-sulphonic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in various organic synthesis reactions to study reaction mechanisms and pathways.
Biology: Employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-((1,3-Dioxobutyl)amino)-3-hydroxynaphthalene-1-sulphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 7-((1,3-Dioxobutyl)amino)-3-hydroxynaphthalene-1-sulphonic acid include:
Benzoic acid, 4-[(1,3-dioxobutyl)amino]-: Shares the 1,3-dioxobutylamino group but has a benzoic acid core instead of a naphthalene ring.
1-Naphthalenesulfonic acid derivatives: Compounds with similar naphthalene and sulfonic acid structures but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
7-((1,3-Dioxobutyl)amino)-3-hydroxynaphthalene-1-sulphonic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its synthesis, cytotoxicity, and other relevant pharmacological properties.
The compound has a complex structure characterized by its naphthalene core, which is known for its diverse biological activities. Its molecular formula is C12H11N1O5S, and it features both amino and hydroxyl functional groups that may contribute to its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process often includes the formation of the dioxobutyl group followed by the introduction of the naphthalene moiety through condensation reactions. The specific synthetic route can influence the yield and purity of the final product.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of various naphthalene derivatives, including this compound, against different cancer cell lines. The cytotoxic activity is often assessed using MTT assays, which measure cell viability post-treatment.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Compound | IC50 (μM) MCF-7 | IC50 (μM) HeLa |
---|---|---|
This compound | TBD | TBD |
Paclitaxel | 5.25 - 11.03 | 7.76 |
Note: TBD indicates that specific data for this compound's IC50 values are not yet available in literature.
In comparative studies, compounds with similar structural features have shown varying degrees of cytotoxicity, suggesting that modifications to the naphthalene core or substituents can significantly affect biological activity .
The mechanism by which naphthalene derivatives exert their cytotoxic effects is believed to involve the inhibition of key cellular pathways related to cell proliferation and survival. This may include interference with DNA synthesis or modulation of apoptosis pathways. The presence of sulfonic acid groups may enhance solubility and bioavailability, facilitating interaction with cellular targets .
Case Studies
Several case studies highlight the pharmacological potential of naphthalene derivatives:
- Study on Anticancer Activity : Research involving various naphthalene derivatives demonstrated significant anticancer properties against MCF-7 and HeLa cell lines. The presence of hydroxyl and amino groups was correlated with enhanced cytotoxicity.
- Pharmacokinetics : Investigations into the pharmacokinetic profiles of similar compounds indicate that modifications can lead to improved absorption and distribution in biological systems.
Properties
CAS No. |
30128-32-6 |
---|---|
Molecular Formula |
C14H13NO6S |
Molecular Weight |
323.32 g/mol |
IUPAC Name |
3-hydroxy-7-(3-oxobutanoylamino)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C14H13NO6S/c1-8(16)4-14(18)15-10-3-2-9-5-11(17)7-13(12(9)6-10)22(19,20)21/h2-3,5-7,17H,4H2,1H3,(H,15,18)(H,19,20,21) |
InChI Key |
OXPHXVVDAJRNTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC2=C(C=C(C=C2C=C1)O)S(=O)(=O)O |
Origin of Product |
United States |
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